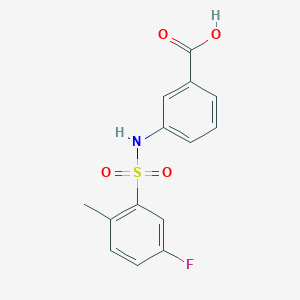

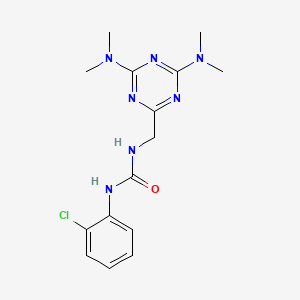

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocycle), a trifluoromethyl group, and a sulfamoyl group. These groups are common in many pharmaceuticals and agrochemicals due to their distinctive physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information on the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might undergo reactions at the nitrogen and sulfur atoms, while the trifluoromethyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could affect the compound’s polarity, solubility, and stability .科学的研究の応用

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial activity . It is known that sulfonamides, which are a part of this compound, were the first antimicrobial drugs that led to antibiotic evolution in medicine . The compound 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide exhibited the highest activity .

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity .

Anticancer Activity

The compound has been evaluated for its anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Synthesis and Spectral Characterization

The compound has been synthesized and characterized by spectral analysis . The synthesis of a series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was accomplished by a sequence of reactions by using aniline as a starting compound .

Role in Pharmaceuticals and Agrochemicals

The trifluoromethyl group, which is a part of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

For instance, they can block the biosynthesis of certain bacterial lipids . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.

Result of Action

Thiazole derivatives are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in the biochemical pathways.

Safety and Hazards

将来の方向性

The future research directions for this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .

特性

IUPAC Name |

N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWKYTLMALYCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)